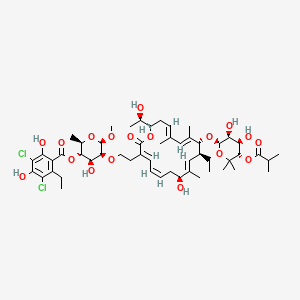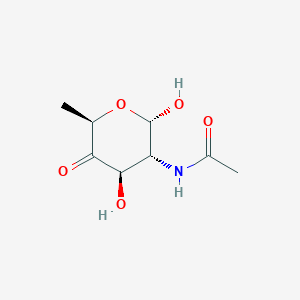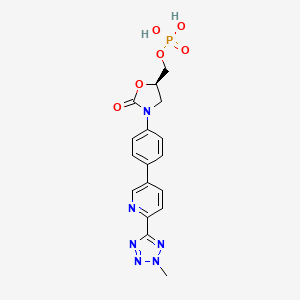
Desfluoro Tedizolid Phosphate Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desfluoro Tedizolid Phosphate Ester is a derivative of Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. This compound is designed to combat multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . The modification of Tedizolid Phosphate to this compound involves the removal of a fluorine atom, which may influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Desfluoro Tedizolid Phosphate Ester involves a coupling reaction between specific precursor compounds. One method involves the reaction of a compound represented by formula II with a compound represented by formula III to generate the desired ester . The process is designed to be economical and environmentally friendly, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound follows similar principles to those used in the synthesis of Tedizolid Phosphate. The process involves the use of readily available raw materials and a straightforward synthetic route, ensuring scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Desfluoro Tedizolid Phosphate Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or alkaline conditions to break down the ester bond.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include the active metabolite Tedizolid and various degradation products. These products are analyzed to ensure the compound’s stability and efficacy .
Aplicaciones Científicas De Investigación
Desfluoro Tedizolid Phosphate Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of oxazolidinone derivatives.
Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating acute bacterial skin and skin structure infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mecanismo De Acción
Desfluoro Tedizolid Phosphate Ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to other oxazolidinones but may exhibit unique interactions due to the absence of the fluorine atom.
Comparación Con Compuestos Similares
Similar Compounds
Tedizolid Phosphate: The parent compound with a fluorine atom.
Linezolid: An earlier oxazolidinone antibiotic with a similar mechanism of action.
Delafloxacin: Another antibiotic with activity against Gram-positive bacteria
Uniqueness
Desfluoro Tedizolid Phosphate Ester is unique due to its structural modification, which may enhance its activity against certain resistant bacterial strains. The removal of the fluorine atom can influence its pharmacokinetic properties and reduce potential side effects .
Conclusion
This compound represents a promising advancement in the field of antibiotics, offering potential benefits in combating multidrug-resistant bacterial infections. Its unique chemical structure, preparation methods, and diverse applications make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H17N6O6P |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1 |
Clave InChI |
ISLJNGLDFPBGAQ-CQSZACIVSA-N |
SMILES isomérico |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O |
SMILES canónico |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


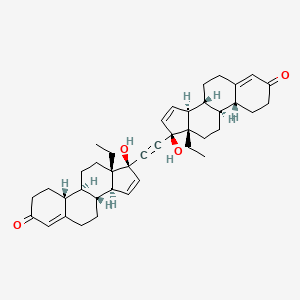
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
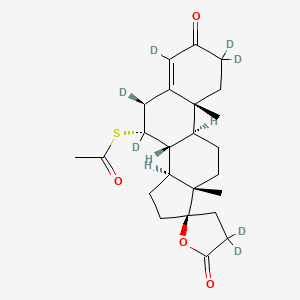

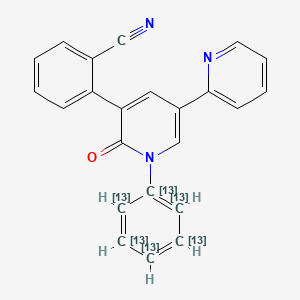
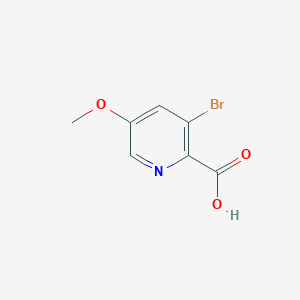
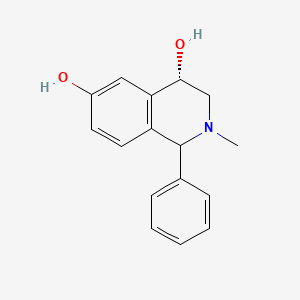
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)

![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
